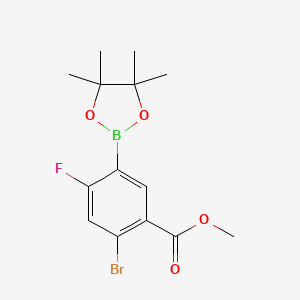

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

This compound is a boronic ester-functionalized benzoate derivative featuring a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methyl ester group at the 1-position of the benzene ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl/heteroaryl groups into complex molecules . Its unique substitution pattern distinguishes it from analogous benzoate boronic esters, particularly in terms of reactivity, electronic effects, and applications in medicinal and materials chemistry.

Properties

IUPAC Name |

methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrFO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)10(16)7-11(9)17/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTXDDLUFHXVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step processThe reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: Particularly in Suzuki-Miyaura cross-coupling reactions where it acts as a boronate ester donor.

Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and bases like potassium carbonate or sodium hydroxide in solvents such as toluene or ethanol.

Oxidation: Can involve reagents like hydrogen peroxide or potassium permanganate.

Reduction: Typically uses reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Plays a role in the development of new therapeutic agents, particularly those targeting specific biological pathways.

Industry: Used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronate ester to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex biaryl structures with high precision .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The target compound is compared to derivatives with variations in halogenation, ester groups, and boronate positioning (Table 1).

Table 1: Key Structural and Reactivity Differences

Reactivity in Cross-Coupling Reactions

The bromine substituent in the target compound enhances its utility in Suzuki-Miyaura reactions compared to fluorine or cyano derivatives. Bromine acts as a superior leaving group, enabling efficient palladium-catalyzed coupling with aryl/vinyl boronic acids . In contrast, analogues like methyl 3-fluoro-5-Bpin-benzoate () are less reactive due to fluorine’s poor leaving-group ability, limiting their use to non-coupling applications (e.g., crystallography or DFT studies).

Steric and Electronic Effects

- Steric Hindrance : The 2-bromo substituent in the target compound introduces significant steric bulk, which can slow coupling kinetics but improve regioselectivity in multi-halogenated systems .

- Electronic Effects: The electron-withdrawing fluorine at the 4-position deactivates the benzene ring, stabilizing the boronate group against hydrolysis compared to non-fluorinated analogues (e.g., methyl 3-Bpin-benzoate, TCI Chemicals) .

Stability and Handling

The target compound’s stability under ambient conditions is comparable to other pinacol boronate esters. However, the bromine atom increases susceptibility to light-induced degradation, necessitating storage in dark, inert environments. Fluorinated analogues (e.g., ) exhibit enhanced hydrolytic stability due to fluorine’s electronegativity .

Biological Activity

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 2377607-39-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and comparative research findings.

The molecular formula of Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is , with a molecular weight of approximately 359.0 g/mol. The compound features a boron-containing dioxaborolane moiety which is significant for its reactivity and potential interactions with biological targets.

Research indicates that compounds containing dioxaborolane groups can interact with biological systems in various ways:

- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, compounds that target calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) have shown promise in reducing cell proliferation and inducing apoptosis in cancer cell lines . Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate may exhibit similar inhibitory effects on kinases due to structural similarities with known inhibitors.

- Metabolic Regulation : The inhibition of CAMKK2 has also been linked to metabolic regulation and inflammatory responses . This suggests that Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate could play a role in managing metabolic disorders or conditions characterized by inflammation.

Case Studies

A notable study highlighted the role of CAMKK2 inhibitors in reducing tumor growth in models of prostate and breast cancer. The study demonstrated that the knockdown of CAMKK2 led to reduced cell migration and invasion capabilities . While Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has not been directly tested in this context yet, its structural characteristics suggest it could be developed as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.